methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate
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Overview
Description
Methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate is a synthetic organic compound belonging to the cubane family. Cubanes are a class of hydrocarbons characterized by their unique cubic structure, which imparts significant strain and unique chemical properties. This particular compound features a fluoromethyl group and a carboxylate ester, making it an interesting subject for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is to introduce the fluoromethyl group via a nucleophilic substitution reaction, followed by esterification to form the carboxylate ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cubane derivatives.
Scientific Research Applications
Methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential as a bioisostere in drug design, where the cubane structure can mimic aromatic rings.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cubane structure can provide a rigid scaffold that enhances binding affinity and selectivity. The fluoromethyl group can also influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Methyl cubane-1-carboxylate: Lacks the fluoromethyl group, resulting in different chemical properties.
Fluoromethyl cubane: Does not have the carboxylate ester, affecting its reactivity and applications.
Cubane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different solubility and reactivity.
Uniqueness
Methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate is unique due to the combination of the cubane core, fluoromethyl group, and carboxylate ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(fluoromethyl)cubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTWQWIWZROLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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